molecular formula C15H15ClFNO B13645894 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylethanamine CAS No. 289717-58-4

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylethanamine

Katalognummer: B13645894
CAS-Nummer: 289717-58-4
Molekulargewicht: 279.73 g/mol
InChI-Schlüssel: WJHPAIHCWWZGFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine is a chemical compound with a complex structure that includes a chlorophenoxy group, a fluorophenyl group, and an ethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorophenol with 2-fluorobenzaldehyde to form the corresponding chlorophenoxy-fluorophenyl intermediate. This intermediate is then subjected to reductive amination with methylamine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .

Wissenschaftliche Forschungsanwendungen

{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

289717-58-4

Molekularformel

C15H15ClFNO

Molekulargewicht

279.73 g/mol

IUPAC-Name

1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylethanamine

InChI

InChI=1S/C15H15ClFNO/c1-10(18-2)14-9-12(17)5-8-15(14)19-13-6-3-11(16)4-7-13/h3-10,18H,1-2H3

InChI-Schlüssel

WJHPAIHCWWZGFM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.